molecular formula C15H21BrN2O B4592793 2-bromo-N-[3-(1-piperidinyl)propyl]benzamide

2-bromo-N-[3-(1-piperidinyl)propyl]benzamide

Cat. No.: B4592793
M. Wt: 325.24 g/mol
InChI Key: OZACCDCVBCQIEY-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(1-piperidinyl)propyl]benzamide is a useful research compound. Its molecular formula is C15H21BrN2O and its molecular weight is 325.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.08373 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

2-bromo-N-[3-(1-piperidinyl)propyl]benzamide and its derivatives have been synthesized and characterized for their potential as non-peptide small molecular antagonists. The synthesis involves complex chemical reactions, including elimination, reduction, and bromination processes, leading to the creation of novel benzamide derivatives with potential CCR5 antagonist properties. These compounds have undergone structural characterization and biological activity testing, suggesting their significance in developing therapeutics targeting CCR5 receptors (H. Bi, 2015).

Radiosynthesis and Ligand Development

Another application is in the radiosynthesis of new radioiodinated ligands for serotonin-5HT2-receptors. Such compounds demonstrate high affinity and selectivity for 5HT2-receptors, making them promising tracers for γ-emission tomography. This research is pivotal in advancing neuroimaging techniques, providing tools to study the brain's serotonin system with implications for understanding psychiatric disorders (J. Mertens et al., 1994).

Antimicrobial and Anticonvulsant Activities

Further studies explore the synthesis of benzamide derivatives, including those related to this compound, to assess their antimicrobial and anticonvulsant activities. These efforts have led to the identification of compounds with significant biological effects, contributing to the development of new therapeutic agents for treating bacterial infections and epilepsy. The antimicrobial activity against various bacterial strains and the anticonvulsant efficacy in preclinical models underscore the compound's potential in medicinal chemistry (Behjat Pouramiri et al., 2017), (Dl Mussoi et al., 1996).

Conformational Studies and Drug Design

Research into the conformational properties of benzamide derivatives, including this compound analogs, aids in understanding their interactions with biological targets. These studies are instrumental in drug design, allowing for the optimization of compound structures for enhanced efficacy and selectivity. The synthesis and characterization of such compounds, along with their bioactivity studies, provide valuable insights into their potential applications as pharmaceuticals (E. Khatiwora et al., 2013).

Properties

IUPAC Name

2-bromo-N-(3-piperidin-1-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c16-14-8-3-2-7-13(14)15(19)17-9-6-12-18-10-4-1-5-11-18/h2-3,7-8H,1,4-6,9-12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZACCDCVBCQIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.